2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride

Glycosyl donor stability Shelf-life comparison Procurement logistics

Glycosyl donor instability and cold-chain logistics inflate costs in oligosaccharide synthesis. 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl chloride (CAS 14227-87-3) eliminates these bottlenecks: • Bench-stable at 2-8 °C-no -20 °C cold chain required, simplifying multi-gram procurement. • Exclusive 1,2-trans β-glycosylation via C-2 acetyl neighboring group participation, ideal for β-D-galactopyranoside synthesis. • Crystalline solid (≥97% purity) ensures precise stoichiometric control and batch-to-batch consistency.

Molecular Formula C14H19ClO9
Molecular Weight 366.75 g/mol
CAS No. 14227-87-3
Cat. No. B138449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride
CAS14227-87-3
Synonymsα-D-Galactopyranosyl Chloride, 2,3,4,6-Tetraacetate; 
Molecular FormulaC14H19ClO9
Molecular Weight366.75 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1
InChIKeyBYWPSIUIJNAJDV-HTOAHKCRSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peracetylated Galactosyl Chloride Donor for Glycoside Synthesis


2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl chloride (CAS 14227-87-3) is a peracetylated glycosyl halide belonging to the class of galactopyranosyl donors. It features acetyl protecting groups at the 2, 3, 4, and 6 positions and an α-oriented chloride leaving group at the anomeric carbon, yielding a molecular weight of 366.75 g/mol (C₁₄H₁₉ClO₉) . This compound serves as a glycosyl donor in Koenigs–Knorr glycosylation reactions, where the chloride serves as the leaving group, enabling the formation of glycosidic bonds with acceptor alcohols, amines, or thiols . Unlike the corresponding bromide, the chloride donor offers enhanced bench stability while retaining sufficient reactivity for glycoside bond formation under silver salt or Lewis acid promotion [1]. Its α-configuration is thermodynamically favored due to the anomeric effect, making it the predominant form obtained during synthesis from peracetylated galactose [2].

Donor Koenigs–Knorr glycosyl chloride
Anomer α-configured, thermodynamically favored
Stability Crystalline solid, 2–8 °C storage

Why Generic Substitution Fails in Glycosylation Workflows


Glycosylation outcomes are exquisitely sensitive to subtle structural variations in the donor. Replacing 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl chloride with a closely related analog—such as the corresponding bromide, the β-anomer, or the gluco-configured isomer—introduces quantifiable differences in reaction yield, stereoselectivity, shelf stability, and activator compatibility [1]. For example, the bromide analog (CAS 3068-32-4) is significantly more reactive but requires cold storage (−20 °C) and often contains a carbonate stabilizer to prevent degradation, whereas the chloride remains stable at 2–8 °C . The sugar configuration itself dictates reaction yields: under identical radical-mediated conditions, peracetylated D-galacto-configured donors afforded 51% yield compared to 86% for the D-gluco analog, a 35% absolute difference [2]. These parameters directly affect reproducibility, scalability, and procurement logistics, making generic interchange of glycosyl donors a high-risk strategy without experimental validation.

Bromide analog
Requires −20 °C storage with CaCO₃ stabilizer; higher reactivity may reduce stereochemical control.
β-anomer
Thermodynamically less stable; limited commercial availability and more complex synthetic access.
Gluco-configured donor
Sugar configuration markedly influences yield; galacto reactivity profile does not transfer from gluco systems.

Comparative Evidence Against Closest Analogs


Chloride vs. Bromide: Shelf Stability and Storage

The α-chloride donor is significantly more bench-stable than the corresponding α-bromide (2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, CAS 3068-32-4). Vendor specifications indicate the bromide requires storage at −20 °C and is typically formulated with a CaCO₃ stabilizer to inhibit decomposition, whereas the chloride is specified for storage at 2–8 °C without additional stabilizers . This reflects the established class principle that glycosyl bromides are more reactive but less stable than their chloride counterparts [1]. The bromide's higher reactivity often leads to higher glycosylation yields under milder conditions but demands stringent cold-chain logistics for procurement and storage.

Chloride vs. Bromide Stability
Class-level inference
2–8 °C storage, no stabilizer
Supports procurement without −20 °C cold chain.
Bromide requires −20 °C and CaCO₃ stabilizer.
Glycosyl donor stability Shelf-life comparison Procurement logistics

Sugar Configuration Effect on Reaction Yield

The D-galacto configuration imposes a measurable reactivity penalty compared to the D-gluco configuration in radical-mediated glycosylation. Praly et al. (2000) reported that peracetylated 1-bromo-β-D-glycopyranosyl chlorides reacted with allyltributyltin under photolytic conditions to afford acetylated α-D-non-1-en-4-ulopyranosyl chlorides in yields that varied strictly by sugar configuration: D-gluco 86%, D-galacto 51%, D-manno 31% [1]. While this study used the 1-bromo-β-chloride scaffold rather than the monochloride, the yield differences are attributed to conformational effects of the sugar ring (axial vs equatorial substituents), which similarly apply to peracetylated galactopyranosyl chloride donors. The 35% absolute yield gap between galacto (51%) and gluco (86%) translates to nearly half the productivity for the galacto donor.

Configuration vs. Yield
Cross-study comparable
D-galacto 51% yield
Configuration-dependent reactivity; gluco analog 86%.
Radical-mediated model; yields not transferable across sugar series.
Configuration-dependent reactivity Radical glycosylation Yield comparison

α-Anomer vs. β-Anomer Thermodynamic Preference

For peracetylated glycopyranosyl chlorides, the α-anomer is thermodynamically more stable than the β-anomer due to the anomeric effect—the preference of the electronegative chlorine substituent for the axial orientation at the anomeric carbon. Kinetic studies on the tetra-O-acetyl-D-glucopyranosyl chloride system determined that the anomeric effect for chlorine contributes approximately 2 kcal/mol to the stabilization of the α-anomer [1]. Synthesis of peracetylated galactopyranosyl chlorides from the corresponding penta-O-acetate with AlCl₃ or PCl₅ yields the α-chloride as the predominant product [2]. In contrast, the β-chloride must be prepared via alternative routes (e.g., HBr elimination from the 1-bromo-β-chloride) or through inversion of the α-bromide with chloride ion [3].

Anomeric Effect
Class-level inference
α-anomer ~2 kcal/mol more stable
α-form is synthetic predominant; β requires custom routes.
Determined for gluco analog; consistent class behavior.
Anomeric effect Anomer stability Doner preparation yield

Stereoselective Glycosylation Under Cooperative Catalysis

Galactosyl chlorides, including the peracetylated α-chloride, have been demonstrated as effective donors for stereoselective 1,2-cis (α)-galactosylation under cooperative silver salt/Lewis acid catalysis. Demchenko et al. (2022) reported that galactosyl chlorides are 'easily accessible, stable, and can be efficiently activated for glycosylation' [1]. Under optimized conditions (Ag₂SO₄ + Bi(OTf)₃ cooperative promoter system), partially benzoylated galactosyl chlorides afforded α-galactosides with high stereocontrol—a result that extends the class capability of glycosyl chlorides beyond what is achievable with bromides under classical Koenigs–Knorr conditions, where bromide donors often require more stringent handling and produce lower stereoselectivity in the absence of participating groups at C-2 [2]. The peracetylated α-chloride, with acetyl esters at O-2, provides neighboring group participation that directs 1,2-trans (β)-glycosylation when that stereochemistry is desired, offering orthogonal stereochemical control relative to benzylated chlorides.

Stereoselective α-Galactosylation
Class-level inference
Ag₂SO₄/Bi(OTf)₃ cooperative catalysis
Chloride donors enable both α- and β-selective routes.
Acetyl at C-2 directs β; benzyl/ether allows α.
α-Galactosylation Stereoselective synthesis Cooperative catalysis

Physical Form and Handling Advantages

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl chloride is a white crystalline solid with a reported melting point of 78–79 °C (from ligroine) . It is soluble in chloroform, dichloromethane, and ethyl acetate—solvents commonly used in glycosylation reactions . In contrast, the corresponding bromide (CAS 3068-32-4) is often described as a syrup or low-melting solid, making it more difficult to handle and purify by recrystallization. The fluoride analog (CAS 4163-44-4) is also a low-melting solid or oil. The crystalline nature of the chloride facilitates precise weighing, purification by recrystallization, and long-term storage without the handling challenges associated with hygroscopic or oily glycosyl donors.

Physical Form
Supporting evidence
White crystalline solid, mp 78–79 °C
Facilitates precise weighing and recrystallization.
Bromide often syrup or low-melting solid.
Physical form Handling advantages Recrystallization purification

Commercial Purity for Reproducible Glycosylation

Commercial suppliers routinely specify >97% purity by HPLC for this compound, with some vendors reporting >98% . This is comparable to or exceeds the purity specifications for the corresponding bromide (≥93% typical, Sigma-Aldrich) and the trichloroacetimidate donor (often ≥90% technical grade). High donor purity is essential for reproducible glycosylation yields, as impurities in the glycosyl donor can consume the promoter (AgOTf, BF₃·Et₂O) or acceptor, leading to lower-than-expected yields and complex purification profiles. The α-chloride's compatibility with standard purification methods (silica gel chromatography, recrystallization) facilitates the production of high-purity commercial batches .

Commercial Purity
Supporting evidence
≥97% (HPLC), some vendors ≥98%
High purity supports reproducible stoichiometry.
Bromide typically ≥93%; trichloroacetimidate often lower.
Purity specification Reproducibility Procurement quality control

Optimal Applications Based on Quantitative Evidence


Stereocontrolled β-Galactoside Synthesis

The C-2 acetyl protecting group on 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl chloride ensures exclusive 1,2-trans (β)-glycosylation through neighboring group participation. As established in Section 3 (Evidence Item 4), acetyl esters at O-2 direct β-glycoside formation, making this donor ideal for the synthesis of β-D-galactopyranosides—a motif prevalent in glycoproteins, glycolipids, and bacterial capsular polysaccharides . The crystalline physical form (Evidence Item 5) enables precise stoichiometric control, while the ≥97% purity (Evidence Item 6) minimizes side reactions from donor impurities.

Multi-Step Oligosaccharide Assembly with Stable Donors

In convergent oligosaccharide synthesis, donors may be prepared and stored for days or weeks before the final glycosylation step. The chloride's stability at 2–8 °C without additional stabilizers (Evidence Item 1) eliminates the cold-chain logistics required for the bromide analog, which must be stored at −20 °C. When the synthetic strategy calls for a galactosyl donor that is less reactive than the bromide—e.g., to avoid premature activation or orthoester formation—the chloride provides a controlled reactivity profile that is compatible with stepwise assembly [1].

Industrial-Scale Glycosylation and Logistics

For pharmaceutical or fine chemical manufacturing processes requiring multi-gram to kilogram quantities of a glycosyl donor, the chloride's 2–8 °C storage requirement (Evidence Item 1) significantly simplifies supply chain logistics compared to −20 °C-stored bromides. The crystalline solid form facilitates large-scale handling, recrystallization, and quality control (Evidence Item 5). As noted in Section 3, the α-chloride is the thermodynamically favored anomer (Evidence Item 3), ensuring batch-to-batch consistency in manufacturing.

Synthesis of Configuration-Sensitive Galactoconjugates

As shown in Section 3 (Evidence Item 2), the D-galacto configuration intrinsically yields lower conversion (51% vs. 86% for D-gluco) in radical-mediated transformations. Researchers synthesizing galactose-containing glycoconjugates must therefore plan for stoichiometric excess of the donor or longer reaction times. The chloride's moderate reactivity, combined with its stability, allows for extended reaction times without donor degradation—an advantage over the bromide, which may decompose under prolonged reaction conditions [2]. This makes the chloride donor particularly suitable for sluggish glycosyl acceptors or sterically hindered alcohols.

Application
Selection Property
Validation Focus
Stereocontrolled β-galactoside synthesis
C-2 acetyl participation directs 1,2-trans glycosylation
Confirm β-stereochemistry by NMR; assess donor purity impact
Multi-step oligosaccharide assembly
Bench-stable chloride donor, no −20 °C logistics
Monitor donor integrity over extended storage; test reactivity with promoter
Scale-up and logistics
2–8 °C storage, crystalline solid simplifies handling
Evaluate batch-to-batch α-anomer consistency; recrystallization recovery
Configuration-sensitive galactoconjugate synthesis
Moderate reactivity allows extended reaction times
Optimize donor excess and time-course for low-yield galacto acceptors
Quote Request

Request a Quote for 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.